molecular formula C17H15N3O4S2 B2704330 N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide CAS No. 450337-69-6

N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide

Cat. No.: B2704330
CAS No.: 450337-69-6
M. Wt: 389.44
InChI Key: BOZLBUJHOHMEBN-UHFFFAOYSA-N
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Description

This compound features a thieno[3,4-c]pyrazole core with a 5,5-dioxo (sulfone) group, a 4-methoxyphenyl substituent at position 2, and a thiophene-2-carboxamide moiety at position 3. The 4-methoxyphenyl group contributes electron-donating effects, which may influence π-π interactions in biological systems. Thiophene-2-carboxamide is a common pharmacophore in antimicrobial and anti-inflammatory agents, suggesting possible therapeutic applications .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S2/c1-24-12-6-4-11(5-7-12)20-16(18-17(21)15-3-2-8-25-15)13-9-26(22,23)10-14(13)19-20/h2-8H,9-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZLBUJHOHMEBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets within the cell. The compound is believed to inhibit certain enzymes or receptors, leading to the disruption of cellular processes essential for cancer cell survival and proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural Comparison of Thieno-Pyrazole Derivatives

Compound Name Core Structure R1 (Position 2) R2 (Position 3) Key Functional Groups
Target Compound Thieno[3,4-c]pyrazole 4-Methoxyphenyl Thiophene-2-carboxamide 5,5-Dioxo (sulfone)
N-[2-(4-Methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide Thieno[3,4-c]pyrazole 4-Methoxyphenyl Thiophene-2-carboxamide 5-Oxo (sulfoxide)
N-{5,5-Dioxo-2-phenyl-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide Thieno[3,4-c]pyrazole Phenyl Pyrrolidine-3-carboxamide 5,5-Dioxo (sulfone)
N-(4-Chlorophenyl)-5-(4,5-dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridin-4-amine Thieno[2,3-b]pyridine 4-Chlorophenyl 4,5-Dihydro-1H-imidazol-2-yl N/A

Impact of Sulfone vs. Sulfoxide Groups

The target compound’s 5,5-dioxo group confers greater polarity and metabolic stability compared to the 5-oxo (sulfoxide) analog in .

Comparison with Heterocyclic Analogs

  • Thieno[2,3-b]pyridine (): The fused pyridine ring in ’s compound enables distinct electronic interactions, contributing to anti-leishmanial activity. The target compound’s pyrazole core may favor different target binding, such as kinase inhibition .

Biological Activity

N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C21H17N3O5S
  • Molecular Weight : 423.4 g/mol
  • CAS Number : 893939-04-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. Studies suggest that it may function as an allosteric modulator affecting key metabolic pathways. The compound's structure allows it to interact with specific enzymes and receptors, leading to alterations in cellular signaling and metabolic processes.

Biological Activities

  • Anticancer Activity :
    • In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The MTT assay indicated a significant reduction in cell viability at concentrations below 10 µM.
    • The mechanism appears to involve the induction of reactive oxygen species (ROS), which disrupts mitochondrial function and leads to apoptosis in cancer cells .
  • Antimicrobial Properties :
    • Preliminary investigations have indicated that this compound possesses antimicrobial activity against several bacterial strains. It disrupts bacterial cell wall synthesis and inhibits protein synthesis, contributing to its efficacy as an antimicrobial agent.
  • Anti-inflammatory Effects :
    • Studies have shown that the compound can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, suggesting potential use in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeAssay MethodIC50/EC50 (µM)Reference
AnticancerMTT Assay<10
AntimicrobialDisk DiffusionVarious
Anti-inflammatoryELISAN/A

Case Study: Cytotoxicity Against Cancer Cells

A study conducted on the cytotoxic effects of the compound utilized various cancer cell lines including breast (MCF-7) and lung (A549) cancer cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 8 µM for MCF-7 cells. Flow cytometry analysis revealed that the compound induced apoptosis through the intrinsic pathway by increasing the levels of activated caspases .

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